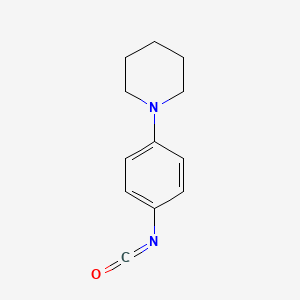

1-(4-Isocyanatophenyl)piperidine

Description

Significance of Isocyanates as Reactive Intermediates in Organic Synthesis

Isocyanates, characterized by the R−N=C=O functional group, are highly reactive electrophiles. wikipedia.orgyoutube.com Their reactivity stems from the electron-deficient carbon atom, making them susceptible to attack by a wide range of nucleophiles. wikipedia.orgyoutube.com This inherent reactivity is the cornerstone of their utility in organic synthesis.

Key reactions involving isocyanates include:

Urethane (B1682113) Formation: The reaction of isocyanates with alcohols is a fundamental process that forms urethane (carbamate) linkages. This reaction is the basis for the production of polyurethanes, a versatile class of polymers with widespread applications. wikipedia.orgyoutube.com

Urea (B33335) Formation: Isocyanates readily react with amines to produce ureas. wikipedia.org This transformation is crucial in the synthesis of various organic compounds and polymers, including polyureas. wikipedia.org

Reactions with Water: The reaction of isocyanates with water yields a carbamic acid intermediate, which is unstable and decomposes to form an amine and carbon dioxide. wikipedia.org This reaction is harnessed in the production of polyurethane foams, where the liberated CO2 acts as a blowing agent. wikipedia.org

The versatility of isocyanates as reactive intermediates makes them indispensable tools for chemists in the construction of complex molecules and polymers. ontosight.ainih.gov

Fundamental Role of Piperidine (B6355638) Scaffolds in Advanced Chemical Transformations

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic compounds. nih.govajchem-a.com Its prevalence is a testament to its favorable physicochemical properties and its ability to serve as a versatile scaffold in drug design and other areas of chemical science. thieme-connect.comijnrd.org

The significance of the piperidine scaffold lies in:

Structural Core: The piperidine ring provides a robust and conformationally defined framework upon which various functional groups can be appended. This allows for the systematic exploration of chemical space and the fine-tuning of molecular properties. nih.govusm.edu

Pharmacological Importance: The piperidine motif is a key pharmacophore in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. thieme-connect.comusm.edu Its presence can influence a molecule's solubility, lipophilicity, and metabolic stability. thieme-connect.com

Synthetic Versatility: A multitude of synthetic methods have been developed for the construction and functionalization of the piperidine ring, making it an accessible and adaptable building block for organic chemists. nih.govorganic-chemistry.org

The incorporation of the piperidine scaffold into molecular design often imparts desirable properties, making it a cornerstone of modern synthetic chemistry. nih.govmdpi.com

Strategic Positioning of 1-(4-Isocyanatophenyl)piperidine within Contemporary Chemical Research

This compound serves as a valuable building block for the synthesis of a diverse range of molecules, including ureas and carbamates, which are of interest in medicinal chemistry and materials science. Research involving substituted piperidines has shown their potential in developing novel therapeutic agents. researchgate.netnih.gov The ability to introduce the 1-phenylpiperidine (B1584701) moiety via the reactive isocyanate group allows for the efficient generation of libraries of compounds for screening and lead optimization.

Table 1: Physicochemical Properties of 1-(4-Isocyanatophenyl)piperidine

| Property | Value | Reference |

| CAS Number | 879896-41-0 | chemnet.comsinfoochem.com |

| Molecular Formula | C12H14N2O | chemnet.comsinfoochem.com |

| Molecular Weight | 202.25 g/mol | sinfoochem.com |

| Boiling Point | 330.588°C at 760 mmHg | chemnet.com |

| Density | 1.114 g/cm³ | chemnet.com |

| Refractive Index | 1.582 | chemnet.com |

| Flash Point | 153.734°C | chemnet.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-isocyanatophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c15-10-13-11-4-6-12(7-5-11)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBAPMUBLHSYEQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472840 | |

| Record name | 1-(4-isocyanatophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879896-41-0 | |

| Record name | 1-(4-Isocyanatophenyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879896-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-isocyanatophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity Profiles of 1 4 Isocyanatophenyl Piperidine

Reactivity of the Isocyanate Functional Group

The isocyanate (–N=C=O) group is a highly reactive electrophile due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, which imparts a significant positive charge on the central carbon atom. poliuretanos.netsemanticscholar.org This inherent electrophilicity governs its primary reaction pathways.

The most prominent reactions of isocyanates involve nucleophilic addition to the carbon-nitrogen double bond. poliuretanos.net When 1-(4-isocyanatophenyl)piperidine reacts with alcohols, it forms a urethane (B1682113) linkage. vaia.comwikipedia.org Similarly, a reaction with a primary or secondary amine yields a urea (B33335) linkage. wikipedia.orgdoxuchem.com

The general mechanism for urethane formation involves the attack of the oxygen atom of the alcohol's hydroxyl group on the electrophilic carbon of the isocyanate. This is followed by a proton transfer, typically to the nitrogen atom of the isocyanate, resulting in the stable urethane product. vaia.com A similar mechanism occurs with amines, where the amine nitrogen acts as the nucleophile. wikipedia.org Amines are generally more reactive towards isocyanates than alcohols. researchgate.netresearchgate.net

Table 1: Nucleophilic Addition Reactions of 1-(4-Isocyanatophenyl)piperidine

| Nucleophile | Reagent Example | Resulting Linkage | Product Type |

| Alcohol | Ethanol | Urethane | N-(4-(piperidin-1-yl)phenyl)carbamate |

| Amine | Ethylamine | Urea | 1-Ethyl-3-(4-(piperidin-1-yl)phenyl)urea |

| Water | Water | Urea (after decarboxylation) | 1,3-Bis(4-(piperidin-1-yl)phenyl)urea |

This table is illustrative and provides examples of typical reactions.

The reaction with water is also a significant process, initially forming an unstable carbamic acid intermediate which then decomposes to yield an amine and carbon dioxide. doxuchem.comwernerblank.com The newly formed amine can then react with another isocyanate molecule to form a urea linkage. researchgate.netwernerblank.com

The difunctional nature of diisocyanates and polyols or polyamines allows for the synthesis of polyurethanes and polyureas, respectively. When 1-(4-isocyanatophenyl)piperidine is reacted with a diol or polyol, a polyurethane polymer is formed through the repeated formation of urethane linkages. wikipedia.orgebrary.net

Similarly, reacting 1-(4-isocyanatophenyl)piperidine with a diamine or polyamine leads to the formation of a polyurea through the creation of multiple urea linkages. google.commdpi.com The synthesis of polyureas can also be achieved through the reaction of a diisocyanate with water, where the in-situ generated diamine polymerizes. mdpi.com The properties of the resulting polymer are highly dependent on the structure of the monomers used.

The reactivity of the isocyanate group is influenced by both electronic and steric factors. Aromatic isocyanates, such as the one in 1-(4-isocyanatophenyl)piperidine, are generally more reactive than aliphatic isocyanates because the aromatic ring withdraws electron density, increasing the electrophilicity of the isocyanate carbon. poliuretanos.netsemanticscholar.org

Steric hindrance around the isocyanate group can decrease its reactivity. poliuretanos.net Bulky substituents near the NCO group can impede the approach of nucleophiles, slowing down the reaction rate. poliuretanos.netresearchgate.net The reactivity of a diisocyanate can also change after the first NCO group has reacted. The resulting urethane or urea substituent is a weaker activator than the original isocyanate group, which can lead to a decrease in the reactivity of the second isocyanate group. poliuretanos.net The choice of solvent can also play a role, primarily by affecting the self-association of alcohol nucleophiles. ebrary.net

Table 2: Relative Reactivity of Functional Groups with Isocyanates

| Functional Group | Relative Reactivity |

| Primary Amine | Most Reactive |

| Primary Alcohol | High |

| Secondary Amine | Moderate |

| Water | Moderate |

| Secondary Alcohol | Lower |

| Phenol | Low |

Source: Adapted from literature data. researchgate.net

Reactivity of the Piperidine (B6355638) Moiety

The piperidine ring in 1-(4-isocyanatophenyl)piperidine is a saturated heterocycle containing a secondary amine nitrogen. This nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic. researchgate.net

The lone pair on the piperidine nitrogen allows it to act as a nucleophile. researchgate.netnih.gov In appropriate substrates, piperidine can participate in nucleophilic substitution reactions. For example, piperidine can react with activated aryl halides in SNAr reactions or with alkyl halides. nih.govrsc.org The piperidine ring itself is generally stable, but the nitrogen can be a site for further functionalization. Intramolecular nucleophilic substitution can also be a route to form piperidine rings in certain synthetic schemes. nih.gov

Piperidine can react with ketones or aldehydes to form enamines. wikipedia.org This reaction involves the initial formation of a carbinolamine, followed by dehydration. Enamines are useful synthetic intermediates, capable of acting as nucleophiles in their own right.

Furthermore, under acidic conditions or with appropriate reagents, the piperidine nitrogen can be protonated or alkylated to form a piperidinium (B107235) ion. In certain contexts, such as the Knoevenagel condensation, piperidine can catalyze reactions through the formation of an iminium ion intermediate from an aldehyde or ketone. acs.orgsci-hub.senih.govresearchgate.net This iminium ion is more electrophilic than the original carbonyl compound, facilitating subsequent nucleophilic attack. acs.org The formation of iminium ions from piperidine derivatives can also be a key step in the synthesis of more complex substituted piperidines. chemrxiv.org

Ring-Opening and Ring-Closure Pathways (e.g., ANRORC Mechanism in Related Heterocycles)

The Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism is a well-established pathway for nucleophilic substitution on heterocyclic rings, particularly in systems like pyrimidines. Current time information in Bangalore, IN. In this mechanism, a nucleophile adds to the ring, inducing a ring-opening event to form an open-chain intermediate, which subsequently ring-closes to yield the substituted product. Current time information in Bangalore, IN.

For a molecule like 1-(4-isocyanatophenyl)piperidine, the piperidine ring itself is generally stable and less susceptible to nucleophilic attack and subsequent ring-opening under typical ANRORC conditions, which often involve strong nucleophiles like sodium amide and occur on electron-deficient heterocyclic systems. Current time information in Bangalore, IN. The piperidine ring in N-arylpiperidines is not inherently activated towards such transformations.

However, the concept of ring-opening and closure can be considered in the context of reactions involving the isocyanate group. For instance, if the piperidine ring were to contain suitable activating groups or if the reaction conditions were forcing enough, a hypothetical ANRORC-type pathway could be envisioned, although this is not a commonly reported reaction for simple N-arylpiperidines.

More relevant to 1-(4-isocyanatophenyl)piperidine is the reactivity of the isocyanate moiety, which readily participates in ring-closing reactions upon reaction with a suitable nucleophile. For example, reaction with a dinucleophile could lead to the formation of a new heterocyclic ring fused to the phenyl group.

Intramolecular Cyclization Cascades in Piperidine Derivatives

The presence of the reactive isocyanate group in 1-(4-isocyanatophenyl)piperidine makes it a prime candidate for intramolecular cyclization reactions, provided a suitable nucleophile can be introduced elsewhere in the molecule. These cyclization cascades are powerful tools in synthetic chemistry for the construction of complex polycyclic systems.

An intramolecular cyclization could be initiated by the introduction of a nucleophilic group onto the piperidine ring or the phenyl ring. For instance, if a hydroxyl or amino group were present on the piperidine ring (in a derivative of the target compound), it could readily attack the isocyanate carbon, leading to the formation of a fused bicyclic system containing a urethane or urea linkage, respectively.

The table below illustrates a hypothetical intramolecular cyclization of a derivative of 1-(4-isocyanatophenyl)piperidine.

| Reactant | Nucleophilic Group | Product of Intramolecular Cyclization |

| 1-(4-Isocyanatophenyl)piperidin-3-ol | Secondary alcohol (-OH) | A fused oxazolidinone-piperidine system |

| 1-(4-Isocyanatophenyl)piperidin-4-amine | Primary amine (-NH2) | A fused imidazolidinone-piperidine system |

These reactions are often highly efficient due to the proximity of the reacting groups, leading to favorable reaction kinetics. The resulting fused heterocyclic structures are of significant interest in medicinal chemistry and materials science.

Participation in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov Isocyanates are excellent substrates for MCRs due to the electrophilicity of the carbonyl carbon. nih.gov

1-(4-Isocyanatophenyl)piperidine can be expected to participate in a variety of MCRs, acting as the isocyanate component. A classic example is the Ugi four-component reaction (U-4CR), which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. mdpi.com A variation of this reaction could utilize an isocyanate in place of the isocyanide under certain conditions or in related MCRs.

More directly, 1-(4-isocyanatophenyl)piperidine can participate in three-component reactions (3-CRs). For example, it could react with an amine and a carbonyl compound to generate complex urea derivatives. The piperidine moiety in this case would act as a solubilizing group and could influence the stereochemical outcome of the reaction.

The table below outlines a potential multi-component reaction involving 1-(4-isocyanatophenyl)piperidine.

| Reaction Type | Reactants | Potential Product |

| Three-component reaction | 1-(4-Isocyanatophenyl)piperidine, Benzaldehyde (B42025), Aniline (B41778) | A complex N,N',N''-trisubstituted guanidine (B92328) derivative or a related heterocyclic system |

| Passerini-type reaction | 1-(4-Isocyanatophenyl)piperidine (as an isocyanate source), an aldehyde, and a carboxylic acid | An α-acyloxy carboxamide derivative |

The diversity of commercially available aldehydes, amines, and other components for MCRs allows for the rapid generation of a library of complex molecules based on the 1-(4-isocyanatophenyl)piperidine scaffold. These products could then be screened for various biological activities.

Structural Diversification and Analogues of 1 4 Isocyanatophenyl Piperidine

Design Principles for Novel Piperidine-Isocyanate Hybrids

The creation of novel piperidine-isocyanate hybrids is guided by the principle of molecular hybridization, which involves combining two or more pharmacophores to create a new molecule with potentially enhanced or synergistic activities. rsc.org In this context, the piperidine (B6355638) ring and the isocyanate group are key building blocks. The design of these hybrids often focuses on creating compounds that can act as multi-target agents. nih.gov

A central strategy in the design of these hybrids is the conjugation of the piperidine scaffold with other biologically active moieties through the isocyanate group. nih.govrsc.org This approach allows for the systematic exploration of structure-activity relationships. For instance, novel quinoline-piperazine hybrids have been designed and synthesized with the aim of developing new antibacterial and antitubercular agents. nih.govrsc.org The design of these molecules incorporated active pharmacophores, such as piperazine-coupled sulfonamides and amides, at the 2nd position of a quinoline (B57606) ring. nih.govrsc.org

The rationale behind such designs is often to target multiple biological pathways simultaneously. For example, piperine-carboximidamide hybrids have been developed as cytotoxic agents targeting EGFR, BRAF, and CDK2. nih.gov The design of these compounds leverages the known anticancer effects of piperine (B192125) and aims to enhance its potency by substituting the piperidine moiety. nih.gov

Functionalization Strategies at the Piperidine Ring

The functionalization of the piperidine ring is a key strategy for diversifying the structure of 1-(4-isocyanatophenyl)piperidine analogues. A variety of methods have been developed to introduce substituents at different positions of the piperidine ring, thereby modulating the molecule's properties.

One common approach is the direct C-H functionalization of the piperidine ring. nih.gov However, this can be challenging due to the need for directing groups and often harsh reaction conditions. researchgate.net To overcome these limitations, alternative strategies have been explored. For instance, rhodium-catalyzed reactions of donor/acceptor carbenes have been used for the site-selective functionalization of piperidine derivatives. nih.gov This method has been successfully applied to introduce substituents at the C2, C3, and C4 positions of the piperidine ring. nih.gov

Another strategy involves the synthesis of piperidines from acyclic precursors through intramolecular cyclization reactions. mdpi.com This approach allows for the introduction of substituents at specific positions before the ring is formed. For example, piperidines can be synthesized through the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes. mdpi.com

The table below summarizes some of the key functionalization strategies at the piperidine ring:

| Strategy | Description | Key Features |

| Direct C-H Functionalization | Introduction of functional groups directly onto the C-H bonds of the piperidine ring. | Often requires directing groups and specific catalysts. Can be challenging to achieve site-selectivity. nih.govresearchgate.net |

| Intramolecular Cyclization | Formation of the piperidine ring from an acyclic precursor containing the desired substituents. | Allows for precise control over the position of substituents. Various cyclization methods are available. mdpi.com |

| Ring-Opening Reactions | Cleavage of the piperidine ring to introduce functional groups, followed by re-cyclization. | A less common but viable strategy for specific modifications. researchgate.net |

Chemical Modifications of the Aromatic Isocyanate Moiety

The aromatic isocyanate group is a highly reactive functional group that can undergo a variety of chemical modifications. These modifications are crucial for creating diverse libraries of 1-(4-isocyanatophenyl)piperidine derivatives.

One of the most common modifications is the reaction of the isocyanate group with nucleophiles, such as alcohols, amines, and thiols, to form carbamates, ureas, and thiocarbamates, respectively. These reactions are typically efficient and allow for the introduction of a wide range of substituents.

The reactivity of the isocyanate group can be influenced by the electronic properties of the aromatic ring. Electron-withdrawing groups on the aromatic ring can increase the electrophilicity of the isocyanate group, making it more reactive towards nucleophiles. Conversely, electron-donating groups can decrease its reactivity. mdpi.com

The table below provides an overview of common chemical modifications of the aromatic isocyanate moiety:

| Reaction Type | Reactant | Product |

| Carbamate Formation | Alcohol | Urethane (B1682113) (Carbamate) |

| Urea (B33335) Formation | Amine | Urea |

| Thiocarbamate Formation | Thiol | Thiocarbamate |

In addition to these reactions, the isocyanate group can also undergo cycloaddition reactions and be used in the synthesis of various heterocyclic compounds. The choice of modification strategy depends on the desired properties of the final product.

Development of Spiro and Fused Piperidine Systems

The development of spiro and fused piperidine systems represents a significant area of structural diversification. These rigidified structures can lock the conformation of the piperidine ring, which can lead to enhanced biological activity and selectivity.

Spiro-piperidines are compounds in which the piperidine ring shares a single atom with another ring system. researchgate.net These compounds have been investigated for their potential as central nervous system agents. nih.gov The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] has been reported, and these compounds have shown activity as CNS depressants. nih.gov

Fused piperidine systems, where the piperidine ring shares two or more atoms with another ring, have also been developed. These systems can be synthesized through various methods, including intramolecular cyclization reactions. For example, dihydrospiro[quinoline-2,4'-piperidines] have been synthesized via a two-step route starting from 4-piperidone (B1582916) imines. researchgate.net

The table below highlights some examples of spiro and fused piperidine systems:

| System Type | Example | Synthetic Approach |

| Spiro-piperidines | Spiro[isobenzofuran-1(3H),4'-piperidines] | Reaction of a substituted isobenzofuran (B1246724) with a piperidine derivative. nih.gov |

| Fused Piperidines | Dihydrospiro[quinoline-2,4'-piperidines] | Intramolecular Friedel-Crafts alkylation of an alkene. researchgate.net |

| Spiro-isoquinolino Piperidines | 3-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4']-piperidine | Intramolecular cyclization of a precursor molecule. nih.gov |

The development of these complex systems is driven by the need for novel scaffolds with unique three-dimensional structures.

Structure-Reactivity Relationships in 1-(4-Isocyanatophenyl)piperidine Derivatives

The study of structure-reactivity relationships (SRR) is crucial for understanding how modifications to the chemical structure of 1-(4-isocyanatophenyl)piperidine derivatives affect their chemical reactivity.

The reactivity of the isocyanate group is highly dependent on the substituents on the aromatic ring. Aromatic isocyanates are generally more reactive than aliphatic isocyanates due to the electron-withdrawing nature of the aromatic ring. mdpi.com The presence of additional electron-withdrawing groups on the ring can further enhance this reactivity. mdpi.com

The steric environment around the isocyanate group also plays a significant role. Bulky substituents near the isocyanate group can hinder its reaction with nucleophiles.

Quantitative structure-activity relationship (QSAR) studies have been used to model the relationship between the chemical structure of piperidine derivatives and their biological activity. nih.gov These studies can provide valuable insights into the structural features that are important for a particular activity and can guide the design of new, more potent compounds. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-(4-Isocyanatophenyl)piperidine, offering precise insights into the proton and carbon environments within the molecule.

The ¹H NMR spectrum of 1-(4-Isocyanatophenyl)piperidine is characterized by distinct signals corresponding to the protons of the piperidine (B6355638) ring and the para-substituted phenyl group. The aromatic region typically displays a pattern indicative of 1,4-disubstitution. The electron-donating nature of the piperidine nitrogen and the electron-withdrawing nature of the isocyanate group influence the chemical shifts of the aromatic protons. The protons ortho to the piperidine group (H-2', H-6') are expected to appear as a doublet, as are the protons ortho to the isocyanate group (H-3', H-5').

The aliphatic region of the spectrum is defined by the protons of the piperidine ring. The protons on the carbons alpha to the nitrogen (H-2, H-6) are deshielded due to the adjacent heteroatom and the aromatic ring, appearing as a triplet. The protons on the beta carbons (H-3, H-5) and the gamma carbon (H-4) resonate further upfield, often as complex multiplets. Typical chemical shifts for the piperidine moiety show protons alpha to the nitrogen around 2.79 ppm, beta protons near 2.04 ppm, and the gamma proton between 1.46 and 1.58 ppm chemicalbook.com.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(4-Isocyanatophenyl)piperidine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Piperidine H-2, H-6 (α-protons) | ~3.1 - 3.3 | t (triplet) |

| Piperidine H-3, H-5 (β-protons) | ~1.7 - 1.9 | m (multiplet) |

| Piperidine H-4 (γ-protons) | ~1.6 - 1.7 | m (multiplet) |

| Aromatic H-3', H-5' | ~7.0 - 7.2 | d (doublet) |

| Aromatic H-2', H-6' | ~6.9 - 7.1 | d (doublet) |

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary based on solvent and other conditions.

The ¹³C NMR spectrum provides a definitive map of the carbon skeleton. The spectrum will show six distinct signals: three for the piperidine ring and four for the aromatic ring (due to symmetry, C-2'/C-6' and C-3'/C-5' are equivalent). The isocyanate carbon (N=C=O) is highly deshielded and appears significantly downfield. The aromatic carbon attached to the piperidine nitrogen (C-1') is also significantly deshielded. The carbon atoms of the piperidine ring show characteristic shifts, with the alpha-carbons (C-2, C-6) appearing around 50-55 ppm, and the beta (C-3, C-5) and gamma (C-4) carbons resonating at higher fields researchgate.net.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(4-Isocyanatophenyl)piperidine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Piperidine C-2, C-6 (α-carbons) | ~50 - 55 |

| Piperidine C-3, C-5 (β-carbons) | ~25 - 27 |

| Piperidine C-4 (γ-carbon) | ~23 - 25 |

| Aromatic C-1' | ~148 - 152 |

| Aromatic C-2', C-6' | ~118 - 122 |

| Aromatic C-3', C-5' | ~125 - 128 |

| Aromatic C-4' | ~124 - 127 |

| Isocyanate (NCO) | ~122 - 126 |

Note: Predicted values are based on analogous structures and substituent effects. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons. Key correlations would be observed between the adjacent protons of the piperidine ring (H-2/H-3, H-3/H-4) and between the ortho and meta protons on the phenyl ring (H-2'/H-3').

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., H-2 to C-2, H-3' to C-3', etc.), confirming their assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. Crucial HMBC correlations would include the signal from the alpha-protons of the piperidine ring (H-2, H-6) to the ipso-carbon of the phenyl ring (C-1'), and from the aromatic protons to neighboring carbons, confirming the connectivity between the piperidine and phenyl rings.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy provides direct evidence for the presence of key functional groups.

Infrared (IR) Spectroscopy: The most prominent and diagnostic feature in the IR spectrum of 1-(4-Isocyanatophenyl)piperidine is the intense, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (–N=C=O) group. This band typically appears in the range of 2250–2275 cm⁻¹ acs.org. Other significant absorptions include C-H stretching vibrations from the aromatic ring (3000–3100 cm⁻¹) and the aliphatic piperidine ring (2800–3000 cm⁻¹), aromatic C=C stretching bands around 1600 and 1500 cm⁻¹, and the C-N stretching of the aryl amine linkage nist.govchemicalbook.com.

Raman Spectroscopy: Raman spectroscopy complements the IR data. While the asymmetric N=C=O stretch is also visible, the symmetric stretch, often weak in the IR spectrum, may be observed more readily around 1450 cm⁻¹ acs.org. Aromatic ring breathing modes, which are characteristic of substituted benzenes, typically give rise to strong signals in the Raman spectrum s-a-s.org.

Table 3: Key Vibrational Frequencies for 1-(4-Isocyanatophenyl)piperidine

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| N=C=O Asymmetric Stretch | IR | 2250 - 2275 | Very Strong, Sharp |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | IR, Raman | 2800 - 3000 | Strong |

| Aromatic C=C Stretch | IR, Raman | ~1600, ~1500 | Medium to Strong |

| N=C=O Symmetric Stretch | Raman | ~1450 | Medium |

| C-N Stretch (Aryl-N) | IR | 1250 - 1350 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. For 1-(4-Isocyanatophenyl)piperidine (C₁₂H₁₄N₂O), the expected molecular weight is approximately 202.26 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecular ion peak ([M]⁺˙) would be observed at m/z = 202. A prominent fragmentation pathway for aromatic isocyanates involves the loss of the NCO group. Therefore, a significant fragment ion is expected at m/z 160, corresponding to the [M-NCO]⁺ ion, which represents the N-phenylpiperidine radical cation libretexts.orgnih.govchemguide.co.uk. Further fragmentation of the piperidine ring via alpha-cleavage, a characteristic pathway for amines, would lead to additional fragment ions libretexts.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Studies

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The chromophore consists of a phenyl ring substituted with two groups possessing opposing electronic properties: the electron-donating piperidine nitrogen (an auxochrome) and the electron-withdrawing isocyanate group.

This arrangement facilitates intramolecular charge transfer (ICT). The spectrum of the parent N-phenylpiperidine shows absorption maxima around 245 nm and 285 nm, which are attributed to π→π* transitions within the benzene ring nist.gov. The presence of the para-isocyanate group is expected to cause a bathochromic (red) shift of these absorption bands due to the extended conjugation and ICT character. The resulting spectrum would likely show strong absorptions in the UVA range, reflecting the electronic communication between the donor and acceptor groups across the aromatic system.

X-ray Diffraction (XRD) for Solid-State Structure Determination and Crystallography

An extensive search of publicly available scientific literature and crystallographic databases did not yield any specific X-ray diffraction (XRD) studies or single-crystal X-ray crystallography data for the compound 1-(4-Isocyanatophenyl)piperidine.

While crystallographic data exists for numerous derivatives of piperidine, a specific analysis for 1-(4-Isocyanatophenyl)piperidine has not been reported in the accessible literature. Therefore, crucial crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates for this compound remain undetermined.

The table below is a template that would typically be used to present such crystallographic data. However, due to the lack of available information, it remains unpopulated.

Table 1: Crystallographic Data for 1-(4-Isocyanatophenyl)piperidine

| Parameter | Value |

|---|---|

| Empirical formula | C₁₂H₁₄N₂O |

| Formula weight | 202.26 |

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Calculated density (g/cm³) | Data not available |

| Absorption coefficient (mm⁻¹) | Data not available |

Further experimental investigation would be required to perform an X-ray diffraction analysis and elucidate the solid-state structure of 1-(4-Isocyanatophenyl)piperidine. Such a study would provide definitive insights into its molecular geometry and intermolecular interactions in the crystalline form.

Computational Chemistry and Theoretical Modeling of 1 4 Isocyanatophenyl Piperidine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust computational method used to examine the electronic structure of molecules. researchgate.netnih.gov It allows for the accurate calculation of molecular geometries, energies, and other properties based on the principles of quantum mechanics. For 1-(4-Isocyanatophenyl)piperidine, DFT calculations are instrumental in understanding its stability, reactivity, and spectroscopic characteristics. mdpi.com

Table 1: Hypothetical Relative Energies of 1-(4-Isocyanatophenyl)piperidine Conformers

This table illustrates how DFT calculations can be used to compare the stability of different molecular conformations. The conformer with the lowest relative energy is considered the most stable.

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 | Chair conformation, equatorial phenyl group | 0.00 (Reference) |

| 2 | Chair conformation, axial phenyl group | +5.2 |

| 3 | Twist-boat conformation | +6.8 |

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. mdpi.com

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to predict the chemical behavior of 1-(4-Isocyanatophenyl)piperidine. nih.govnih.gov These descriptors, such as hardness, softness, electronegativity, and the electrophilicity index, provide quantitative measures of the molecule's reactivity. mdpi.com For instance, the highly electrophilic isocyanate group (-NCO) would be associated with a low-lying LUMO, indicating its susceptibility to nucleophilic attack.

Table 2: Global Chemical Reactivity Descriptors Derived from DFT

These parameters are calculated from HOMO and LUMO energies and help quantify the chemical behavior of a molecule. mdpi.com

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | A measure of how easily the molecule undergoes chemical reactions. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the ability to act as an electrophile. |

DFT calculations can accurately predict the vibrational frequencies of a molecule. These theoretical frequencies correspond to the stretching and bending of chemical bonds and can be directly compared to experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure. mdpi.com For 1-(4-Isocyanatophenyl)piperidine, DFT would predict characteristic vibrational modes, most notably the very strong and sharp asymmetric stretching frequency of the isocyanate (-N=C=O) group, typically found in the 2250–2275 cm⁻¹ region of the IR spectrum. Other predictable frequencies include the C-H stretches of the aromatic and aliphatic rings and various C-N bond vibrations. mdpi.com

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

This table shows a hypothetical comparison of DFT-calculated vibrational frequencies for the primary functional groups in 1-(4-Isocyanatophenyl)piperidine.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Isocyanate (-NCO) | Asymmetric Stretch | 2270 |

| Aromatic C-H | Stretch | 3050 - 3100 |

| Aliphatic C-H (Piperidine) | Stretch | 2850 - 2950 |

| Aromatic C=C | Stretch | 1600, 1500 |

| Phenyl-N | Stretch | 1310 |

DFT is a valuable tool for exploring the mechanisms of chemical reactions. For 1-(4-Isocyanatophenyl)piperidine, this could involve modeling its reaction with nucleophiles, such as alcohols or amines, which attack the electrophilic carbon of the isocyanate group to form urethanes or ureas, respectively. By calculating the energies of reactants, products, and intermediate transition states, DFT can elucidate the reaction pathway and determine the activation energy. mdpi.com This information is crucial for understanding the kinetics of reactions involving this compound, such as polymerization processes.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., solvent molecules) on a timescale of nanoseconds to microseconds. nih.gov

Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) are two key analyses performed on MD simulation trajectories to quantify molecular motion and stability. github.io

RMSD measures the average deviation of the molecule's backbone atoms from a reference structure over the course of the simulation. nih.gov A plot of RMSD versus time is used to assess the stability of the simulation; if the RMSD value plateaus, it indicates that the molecule has reached a stable conformational equilibrium. github.ioresearchgate.net

RMSF calculates the fluctuation of each individual atom or residue around its average position. mdanalysis.org This analysis highlights the most flexible and mobile regions of the molecule. nih.gov In 1-(4-Isocyanatophenyl)piperidine, an RMSF analysis would likely show higher fluctuation values for the atoms in the piperidine (B6355638) ring compared to the more rigid phenyl isocyanate portion, indicating the ring's greater conformational flexibility.

Table 4: Illustrative RMSF Data for Different Regions of the Molecule

This table provides a conceptual view of RMSF results, showing which parts of the molecule are predicted to be more flexible.

| Molecular Region | Average RMSF (Å) | Interpretation |

| Phenyl Ring | 0.5 | Low fluctuation, structurally rigid. |

| Isocyanate Group | 0.7 | Moderate fluctuation. |

| Piperidine Ring | 1.2 | High fluctuation, conformationally flexible. |

Hydrogen Bonding Analysis and Interaction Patterns

In the computational analysis of 1-(4-isocyanatophenyl)piperidine, understanding its hydrogen bonding capabilities is crucial for predicting its interactions in biological and chemical systems. The molecule possesses distinct hydrogen bond acceptor sites within its isocyanate group (-N=C=O). Specifically, the nitrogen and oxygen atoms can accept hydrogen bonds from donor molecules in the surrounding environment. Conversely, the piperidine ring's nitrogen atom could act as a hydrogen bond donor if it becomes protonated.

Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) are instrumental in analyzing these non-covalent interactions. amercrystalassn.orgpitt.eduwiley-vch.de QTAIM defines chemical bonding and structure based on the topology of the electron density, allowing for the identification and characterization of bond paths, including those for hydrogen bonds. wiley-vch.de This analysis can reveal the strength and nature of hydrogen bonds by examining the electron density at specific points, known as bond critical points, along these paths. wiley-vch.de

Studies on related molecular systems provide insight into the expected interaction patterns. For instance, research on polyurethanes and polyureas, which are formed from isocyanates, highlights the significance of hydrogen bonding in determining the material's morphology and properties. researchgate.netsemanticscholar.org The symmetry of the diisocyanate molecule can influence the formation of well-ordered hydrogen-bonded networks. researchgate.net Similarly, computational studies on water cluster-organic molecule complexes demonstrate how the local environment and cooperative effects influence hydrogen bond strength. chemrxiv.org In the solid state, piperidine itself forms N-H···N hydrogen-bonded chains, indicating the strong tendency of the piperidine nitrogen to participate in such interactions. mdpi.com

For 1-(4-isocyanatophenyl)piperidine, theoretical models would predict intermolecular hydrogen bonds with protic solvents or biological residues like amino acids. The isocyanate oxygen is expected to be the primary acceptor site. The analysis of these patterns is essential for understanding the compound's solubility, conformational preferences, and potential binding modes with target macromolecules.

| Potential Interaction | Donor/Acceptor Site on Compound | Potential Partner | Significance |

|---|---|---|---|

| Hydrogen Bond Acceptor | Oxygen of Isocyanate (-N=C=O) | -OH, -NH groups (e.g., water, amino acids) | Primary interaction site, influences solubility and binding. |

| Hydrogen Bond Acceptor | Nitrogen of Isocyanate (-N=C=O) | -OH, -NH groups | Secondary interaction site. |

| Hydrogen Bond Donor | Nitrogen of Piperidine (if protonated) | Oxygen, Nitrogen atoms (e.g., water, amino acids) | Relevant in acidic environments (e.g., physiological pH). |

Solvent Effects in in silico Studies

The inclusion of solvent effects in computational studies is critical for accurately modeling the behavior of molecules like 1-(4-isocyanatophenyl)piperidine in solution. ucsb.edu Solvents can significantly influence molecular conformation, reactivity, and intermolecular interactions. ucsb.eduacs.org Computational chemistry employs two primary approaches to model solvation: explicit and implicit solvent models. wikipedia.orgfiveable.me

Explicit solvent models treat individual solvent molecules as part of the simulation. wikipedia.org This approach provides a detailed, spatially resolved description of the solvent but is computationally expensive. wikipedia.orgnih.gov Molecular dynamics (MD) simulations often use explicit water models to study the dynamic behavior of a solute and the specific hydrogen bonds it forms with surrounding water molecules. nih.gov

Implicit solvent models , also known as continuum models, represent the solvent as a continuous medium with average properties, such as a specific dielectric constant. wikipedia.orgfiveable.me These models are computationally efficient and provide a good description of bulk solvent effects. fiveable.me Common implicit models include the Polarizable Continuum Model (PCM) and the Solvent Model Density (SMD). acs.orgmdpi.com These methods are particularly useful for calculating solvation free energies and studying solvent-dependent processes like chemical reactions. fiveable.memdpi.com

| Solvent Model Type | Description | Advantages | Limitations | Application for 1-(4-Isocyanatophenyl)piperidine |

|---|---|---|---|---|

| Explicit | Individual solvent molecules are simulated. wikipedia.org | High detail, captures specific interactions (e.g., H-bonds). nih.gov | Computationally expensive, limits system size and simulation time. wikipedia.org | Studying detailed hydration shells and specific H-bond dynamics. |

| Implicit (Continuum) | Solvent is treated as a continuous medium with bulk properties (e.g., dielectric constant). fiveable.me | Computationally efficient, suitable for large systems and long simulations. fiveable.me | Lacks detail on local solvent structure; may not capture specific solute-solvent interactions well. fiveable.me | Screening effects of different solvents on reactivity and conformation. acs.org |

| Hybrid (e.g., QM/MM) | Combines quantum mechanics for the solute, molecular mechanics for nearby solvent, and an implicit model for bulk solvent. wikipedia.org | Balances accuracy for the reactive center with computational efficiency. | Requires careful setup and parameterization. wikipedia.org | Modeling reactions of the isocyanate group where both electronic effects and bulk solvent are important. |

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) to another (a receptor, typically a protein). nih.gov For 1-(4-isocyanatophenyl)piperidine and its derivatives, docking can provide valuable insights into potential biological targets and mechanisms of action.

The process involves generating various conformations of the ligand within the binding site of the receptor and scoring these poses based on factors like electrostatic interactions, hydrogen bonds, and hydrophobic contacts. plos.org The output includes a predicted binding mode and an estimated binding energy (e.g., Glide Gscore, kcal/mol), where a more negative score generally indicates a stronger binding affinity. plos.orgijpsdronline.combiorxiv.org

A key feature of 1-(4-isocyanatophenyl)piperidine is its reactive isocyanate group. This group can form a covalent bond with nucleophilic residues (such as serine, cysteine, or lysine) in a protein's active site. Therefore, covalent docking is a particularly relevant technique. nih.gov Covalent docking algorithms are specifically designed to model the formation of an irreversible bond between the ligand and the receptor, which is a critical aspect of many targeted inhibitors. nih.govyoutube.com

Docking studies on compounds containing piperidine or piperazine scaffolds against various targets like the dCTPase enzyme or PfHT1 have demonstrated the utility of this approach. plos.orgijpsdronline.combiorxiv.org These studies analyze key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-receptor complex. ijpsdronline.commdpi.com For derivatives of 1-(4-isocyanatophenyl)piperidine, where the isocyanate has reacted to form a urea (B33335) or carbamate, standard non-covalent docking would be used to predict their binding to protein targets.

| Compound Class | Target Example | Key Interactions Observed | Typical Binding Energy Range (kcal/mol) |

|---|---|---|---|

| Piperazin-1-ylpyridazine Derivatives | dCTPase Enzyme ijpsdronline.com | Hydrogen bonds (pyridazine, carboxamide), π-π stacking (benzyl/phenyl) | ~ -4.6 ijpsdronline.com |

| Small Molecule Inhibitors | PfHT1 plos.orgbiorxiv.org | Hydrogen bonds (with Val314, Ser317, Gly183) | -11 to -13 plos.orgbiorxiv.org |

| Anthocyanins | EIF4E protein mdpi.com | Hydrogen bonds, arene-arene, arene-cation | Not specified |

| 1-(4-Isocyanatophenyl)piperidine | Hypothetical enzyme with nucleophilic residue (e.g., Cysteine) | Covalent bond formation, hydrogen bonds, hydrophobic interactions | N/A (Covalent) |

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. nih.gov For a series of derivatives based on the 1-(4-isocyanatophenyl)piperidine scaffold, QSAR models can be developed to predict their activity and guide the design of more potent compounds. nih.govresearchgate.net

The foundation of QSAR is the calculation of molecular descriptors , which are numerical representations of a molecule's physicochemical properties. nih.govingentaconnect.combenthamdirect.com These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields). nih.gov Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model linking these descriptors to the observed activity. nih.govnih.gov

Advanced 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. nih.govnih.govjmaterenvironsci.comsemanticscholar.org These methods generate 3D contour maps that visualize regions where modifications to the molecular structure (e.g., adding steric bulk, positive/negative charge, or hydrophobic groups) are likely to increase or decrease biological activity. nih.govjmaterenvironsci.com

Cheminformatics complements QSAR by providing the tools to manage, analyze, and visualize large chemical datasets. neovarsity.orgscilit.com For a library of 1-(4-isocyanatophenyl)piperidine analogs, cheminformatics techniques can be used for:

Diversity Analysis: Ensuring a wide range of chemical properties is explored within the library.

Chemical Space Visualization: Using dimensionality reduction techniques like Principal Component Analysis (PCA) to plot the library and compare it to known drugs or natural products, helping to identify novel areas of chemical space. chem-workflows.comidosi.orgprezi.comblogspot.comnih.gov

Virtual Screening: Filtering large databases to identify compounds with desirable properties or structural features for further investigation. nih.govneovarsity.org

Together, QSAR and cheminformatics provide a powerful framework for systematically exploring the structure-activity landscape of 1-(4-isocyanatophenyl)piperidine derivatives in drug discovery and materials science. researchgate.net

| Descriptor Category | Examples | Information Encoded |

|---|---|---|

| Constitutional (1D/2D) | Molecular Weight, Number of H-bond donors/acceptors, LogP | Bulk properties, lipophilicity, basic structural counts. idosi.org |

| Topological (2D) | Connectivity indices (e.g., Kier & Hall) | Molecular branching and shape based on atom connectivity. |

| Geometric (3D) | Molecular surface area, volume, principal moments of inertia | 3D shape and size of the molecule. whiterose.ac.uk |

| Quantum Chemical (3D) | HOMO/LUMO energies, dipole moment, partial atomic charges | Electronic properties, reactivity, and charge distribution. |

| Field-Based (3D-QSAR) | CoMFA (Steric, Electrostatic), CoMSIA (Hydrophobic, H-bond fields) | Interaction fields a molecule presents to a potential receptor. nih.gov |

Applications in Advanced Materials Science and Polymer Chemistry

Polyurethane and Polyurea Formulations Utilizing Isocyanate Chemistry

Polyurethanes and polyureas are versatile classes of polymers with a wide range of applications, from flexible foams to rigid coatings. Their synthesis is based on the step-growth polymerization of isocyanates. nih.gov

Polyurethane Synthesis : Polyurethanes are formed through the reaction of diisocyanates with polyols (compounds with multiple hydroxyl or -OH groups). nih.govgatorhydespray.com This reaction creates the characteristic urethane (B1682113) linkage (-NH-COO-) in the polymer backbone. The process can be conducted in one step (one-shot method) or two steps (pre-polymer method), where the isocyanate first reacts with the polyol to form a pre-polymer that is then chain-extended. nih.gov

Polyurea Synthesis : Polyureas are the result of a chemical reaction between an isocyanate component and a polyamine (a compound with multiple amine or -NH2 groups), forming a urea (B33335) linkage (-NH-CO-NH-). nih.govgatorhydespray.com This reaction is generally very fast and does not require a catalyst. nih.gov Commercial formulations often consist of an isocyanate, a long-chain amine-terminated polyether (the soft segment), and a short-chain diamine chain extender (the hard segment). nih.govgatorhydespray.com

Table 1: Comparison of Polyurethane and Polyurea Synthesis

| Feature | Polyurethane | Polyurea |

| Primary Reactants | Isocyanate + Polyol | Isocyanate + Polyamine |

| Characteristic Linkage | Urethane (-NH-COO-) | Urea (-NH-CO-NH-) |

| Catalyst Requirement | Generally required for timely curing. gatorhydespray.com | Generally not required; very fast reaction. nih.gov |

| Role of 1-(4-Isocyanatophenyl)piperidine | Chain terminator/End-capper | Chain terminator/End-capper |

Integration into Novel Polymer Architectures (e.g., Polyamides, Polyimides)

The reactivity of the isocyanate group also allows for the synthesis of other important polymer families, including polyamides and polyimides, which are known for their high thermal stability and mechanical strength. ncl.res.in

Polyamides : While typically formed from the reaction of diamines and dicarboxylic acids, polyamides can also be synthesized using isocyanates. The isocyanate group can react with carboxylic acids, providing an alternative route to amide bond formation.

Polyimides : Polyimides are often synthesized in a two-step process. First, a dianhydride reacts with a diamine to form a soluble poly(amic acid) precursor. core.ac.uk This precursor is then chemically or thermally treated to form the final, insoluble polyimide. core.ac.uknih.gov An alternative synthesis route involves the reaction of a diisocyanate with a dianhydride. ukm.my This method can be advantageous for creating organo-soluble polyimides, which simplifies processing. ukm.mytitech.ac.jp

In these syntheses, 1-(4-Isocyanatophenyl)piperidine functions as an end-capping agent. By controlling the polymer's molecular weight, it helps to improve the processability and solubility of otherwise rigid and intractable polymers like aromatic polyimides. ncl.res.in The incorporation of the bulky piperidine (B6355638) group at the chain ends can disrupt chain packing, further enhancing solubility without significantly compromising thermal stability. ncl.res.in This controlled architecture is crucial for developing polymers for specialized applications like gas separation membranes or alignment layers for liquid crystal displays. ncl.res.in

Role as Crosslinking Agents and Monomers for Specialty Polymers

While 1-(4-Isocyanatophenyl)piperidine is not a crosslinking agent itself—as it only has one reactive site—it is a critical component in controlling polymer structures that may later be crosslinked. core.ac.uk Its primary role is that of a specialty monomer used for end-capping.

By acting as a chain-end modifier, it imparts the specific properties of the piperidine moiety to the entire polymer. This can be used to:

Control Rheology : Modify the flow and leveling properties of a polymer melt or solution. scribd.com

Enhance Solubility : Improve the solubility of high-performance polymers in organic solvents, making them easier to process into films or fibers. ncl.res.intitech.ac.jp

Introduce Functional Sites : The piperidine ring itself can be a site for subsequent chemical reactions, allowing the polymer to be grafted onto other surfaces or molecules.

The use of functional end-capping agents is a key strategy in designing polymers for high-tech applications, such as those in the aerospace industry, where precise control over material properties is essential. core.ac.uk

Development of High-Performance Coatings and Composites

The properties imparted by 1-(4-Isocyanatophenyl)piperidine make it a valuable component in the formulation of high-performance coatings and composites.

In polyurea coatings , for example, performance is defined by properties like adhesion, chemical resistance, corrosion protection, and UV durability. paint.org By modifying polyurea formulations, 1-(4-Isocyanatophenyl)piperidine can help to fine-tune these characteristics. For instance, modifying the polymer chain ends can improve substrate wetting and inter-coat adhesion. scribd.com The introduction of the aliphatic piperidine ring may also enhance flexibility and impact resistance. scribd.com

In polymer composites , which are essential materials in the aerospace industry, a high-performance polymer matrix is required to bind reinforcing fibers. core.ac.uk The use of end-capped polyimides, with their controlled molecular weight and improved processability, allows for better impregnation of the fiber reinforcement, leading to composites with superior mechanical properties and lighter weight. core.ac.uk The development of organo-soluble polyimides, facilitated by modifiers like 1-(4-Isocyanatophenyl)piperidine, is crucial for fabricating advanced composite materials and high-performance films. ukm.mytitech.ac.jp Conducting polymers dispersed in a polymer matrix have also been shown to create high-performance anti-corrosive coatings. researchgate.net

Table 2: Role of 1-(4-Isocyanatophenyl)piperidine in Polymer Applications

| Application Area | Polymer Type | Function of 1-(4-Isocyanatophenyl)piperidine | Resulting Improvement |

| Coatings | Polyurethane, Polyurea | End-capping agent | Controlled viscosity, improved flow, enhanced adhesion. scribd.com |

| Films | Polyimide, Polyamide | End-capping agent, solubility enhancer | Improved processability, film flexibility, controlled optical properties. ncl.res.inukm.my |

| Composites | Polyimide | End-capping agent for matrix polymer | Enhanced fiber impregnation, improved mechanical strength. core.ac.uk |

| Specialty Polymers | All types | Monofunctional monomer | Precise molecular weight control, introduction of terminal piperidine functionality. |

Catalytic Roles of Piperidine Moieties in Organic Transformations

Organocatalysis Mediated by Piperidine (B6355638) and its Derivatives

Piperidine is a classic secondary amine catalyst widely employed in organic reactions. youtube.com Its catalytic activity stems from its ability to form key reactive intermediates, primarily enamines and iminium ions, with carbonyl compounds. wikipedia.orgacs.org This activation mode lowers the energy barrier for subsequent reactions with electrophiles or nucleophiles.

A quintessential example of piperidine's catalytic role is the Knoevenagel condensation. Theoretical studies on the reaction between benzaldehyde (B42025) and acetylacetone (B45752) in methanol (B129727) show that piperidine facilitates the reaction via a complex mechanism involving carbinolamine, iminium, and enolate intermediates. acs.org The initial step is the formation of an iminium ion from the reaction of piperidine with benzaldehyde. This iminium ion is a more potent electrophile than the starting aldehyde. acs.orgacs.org Subsequently, piperidine acts as a base, deprotonating the active methylene (B1212753) compound (acetylacetone) to form an enolate. The enolate then attacks the iminium ion. acs.org A critical finding from these studies is that the catalytic effect of piperidine is not just in activating the electrophile, but also in facilitating the final elimination step to regenerate the catalyst and form the product. acs.org

Piperidine and its derivatives also catalyze Michael additions, aromatic nucleophilic substitutions, and multicomponent reactions. acs.orgrsc.orgrsc.org In the synthesis of coumarin-3-carboxamides, a dual system of piperidine and molecular iodine was found to be an efficient catalyst for a one-pot, three-component reaction of salicylaldehyde (B1680747), amines, and diethylmalonate. nih.gov Piperidine's role here is likely to facilitate the Mannich-type reaction between the imine (formed from salicylaldehyde and amine) and diethylmalonate. nih.gov

The table below summarizes representative reactions catalyzed by piperidine.

Table 1: Examples of Piperidine-Mediated Organocatalysis| Reaction Type | Substrates | Catalyst | Key Intermediate | Significance | Reference |

|---|---|---|---|---|---|

| Knoevenagel Condensation | Benzaldehyde, Acetylacetone | Piperidine | Iminium ion, Enolate | Classic C-C bond formation; mechanism highlights dual role of piperidine as activator and facilitator of elimination. | acs.org |

| Stork Enamine Alkylation | Ketones, Alkyl halides | Piperidine | Enamine | Forms new C-C bonds at the α-position of a ketone. | wikipedia.org |

| Coumarin Synthesis (Multicomponent) | Salicylaldehyde, Amines, Diethylmalonate | Piperidine/Iodine | Imine | Efficient, metal-free synthesis of coumarin-3-carboxamides. | nih.gov |

| Aromatic Nucleophilic Substitution | 2,4-Dinitrophenyl phenyl sulphone, Piperidine | Piperidine | Meisenheimer-like intermediate | Demonstrates piperidine's ability to catalyze the decomposition of the reaction intermediate. | rsc.org |

Amine Catalysis in Ring Transformations and Skeletal Rearrangements

The catalytic activity of piperidine extends to more complex transformations involving the rearrangement of molecular frameworks. These reactions leverage the formation of transient intermediates that can undergo ring-opening, cyclization, or skeletal editing processes.

One notable example is the piperidine-promoted skeletal remodeling of chalcone-based pyridinium (B92312) salts. This strategy allows for the deconstructive ring-opening and subsequent reconstruction of the pyridinium ring to form structurally complex polycyclic indolizine (B1195054) derivatives. researchgate.net Similarly, direct skeletal editing of pyridines to produce substituted benzenes and naphthalenes has been achieved through a one-pot sequence involving dearomatization, cycloaddition, and rearomatizing retro-cycloaddition, showcasing advanced strategies for core structure modification. nih.gov

Ring contractions of piperidine derivatives have also been reported. A visible light-mediated Norrish Type II reaction of α-acylated piperidines leads to the formation of cis-1,2-disubstituted cyclopentane (B165970) scaffolds. nih.gov This transformation hinges on the photophysical differences between the ketone groups in the starting material and the product. nih.gov Furthermore, computational studies have explored the rearrangement of piperidine-derived azomethine imines, which can dimerize to form cyclic tetrazines or rearrange to cyclic hydrazones, with the outcome depending on ring size and conditions. acs.org These studies reveal that for piperidines, the dimeric tetrazine is a thermodynamically stable intermediate, in contrast to smaller or larger ring systems. acs.org

The table below provides examples of these transformations.

Table 2: Piperidine-Mediated Ring Transformations and Skeletal Rearrangements| Transformation Type | Starting Material | Promoter/Catalyst | Product | Key Mechanistic Step | Reference |

|---|---|---|---|---|---|

| Skeletal Remodeling | Chalcone-based Pyridinium Salts | Piperidine | Polycyclic Indolizines | Deconstructive ring-opening and skeletal reconstruction. | researchgate.net |

| Ring Contraction | α-Acylated Piperidines | Visible Light | cis-1,2-Disubstituted Cyclopentanes | Norrish Type II reaction. | nih.gov |

| Nitrogen-Atom Insertion | Piperidine | Oxidation followed by rearrangement | Cyclic Tetrazine | Dimerization of an isodiazene intermediate. | acs.org |

| Skeletal Editing | Pyridines | Multi-step one-pot sequence | Benzenes/Naphthalenes | Dearomatization-cycloaddition-retro-cycloaddition. | nih.gov |

Asymmetric Organocatalysis with Chiral Piperidine Analogues

The development of chiral piperidine analogues as organocatalysts has revolutionized asymmetric synthesis, enabling the production of enantiomerically enriched molecules that are crucial for the pharmaceutical industry. nih.gov These catalysts induce stereoselectivity by creating a chiral environment around the reacting substrates, often through the formation of transient chiral enamines or iminium ions.

A prominent application is the synthesis of chiral piperidine-containing drugs. For instance, an organocatalytic conjugate addition was the key step in the enantioselective synthesis of the serotonin (B10506) reuptake inhibitor (-)-paroxetine. nih.gov A chiral diarylsilyl prolinol ether catalyst was used to facilitate the addition of a malonate to an α,β-unsaturated aldehyde, establishing the critical stereocenters of the phenylpiperidine core. nih.gov Similarly, the neurokinin-1 receptor antagonist (+)-L-733,060 was synthesized asymmetrically using a catalytic deprotonation-aldehyde trapping-ring expansion sequence starting from N-Boc pyrrolidine. acs.org

Chiral piperidine alkaloids such as (+)-pelletierine have been synthesized in a single step with high enantioselectivity using (L)-proline as the organocatalyst. acs.org The reaction involves the asymmetric Mannich addition of ketones to Δ¹-piperideine. The use of specific solvents like benzonitrile (B105546) was found to be crucial in preventing the racemization of the product. acs.org

Furthermore, chiral phosphine (B1218219) catalysts incorporating piperidine-like structures have been developed for asymmetric annulation reactions. A C₂-symmetric chiral phosphepine was shown to be an effective catalyst for the [4+2] annulation of imines with allenes, providing functionalized piperidine derivatives with high stereoselectivity. nih.gov

The table below highlights key examples of asymmetric organocatalysis using chiral piperidine systems.

Table 3: Asymmetric Synthesis Using Chiral Piperidine-Related Catalysis| Target Molecule/Class | Reaction Type | Catalyst System | Enantiomeric Excess (ee) | Significance | Reference |

|---|---|---|---|---|---|

| (-)-Paroxetine Precursor | Conjugate Addition | Chiral Diarylprolinol Silyl Ether | 92% ee | Key step in the synthesis of an important antidepressant. | nih.gov |

| (+)-Pelletierine | Mannich Addition | (L)-Proline | Up to 97% ee | Biomimetic, single-step synthesis of a natural alkaloid. | acs.org |

| (+)-L-733,060 | Asymmetric Ring Expansion | (-)-Sparteine/s-BuLi | Not specified | Concise, 5-step synthesis of a potent neurokinin-1 antagonist. | acs.org |

| Functionalized Piperidines | [4+2] Annulation | C₂-Symmetric Chiral Phosphepine | Up to 99% ee | Highly enantioselective synthesis of piperidine derivatives from imines and allenes. | nih.gov |

Catalyst Design and Optimization for Enhanced Reaction Efficiency

The performance of piperidine-based catalysts can be significantly enhanced through rational design and systematic optimization. Research in this area focuses on modifying the catalyst's structure to improve reaction rates, yields, and stereoselectivity. mdpi.compatentdigest.org This often involves introducing steric bulk, electronic-donating or -withdrawing groups, or additional functional groups capable of secondary interactions (e.g., hydrogen bonding).

In the development of catalysts for asymmetric intramolecular Mannich-type cyclizations, for example, proposals have focused on screening various known and novel thiourea (B124793) catalysts. patentdigest.org The modular nature of these catalysts allows for systematic optimization by altering the amine scaffold (such as a piperidine derivative) and the thiourea moiety to fine-tune their activity and selectivity for activating N-acyliminium ions. patentdigest.org

Optimization is also critical in industrial applications. The synthesis of piperidine-based histone deacetylase (HDAC) inhibitors involved identifying a lead compound and then optimizing its structure to achieve an excellent balance of efficacy and desirable in vivo pharmacokinetic properties. nih.gov This process of optimization is a cornerstone of medicinal chemistry and drug development.

Furthermore, combining piperidine catalysis with other catalytic systems is an emerging strategy. A hybrid bio-organocatalytic cascade was developed for the synthesis of 2-substituted piperidines, where a transaminase generates a key reactive intermediate for a subsequent proline-catalyzed Mannich reaction. nih.gov This chemo-enzymatic approach leverages the high selectivity of enzymes with the versatility of organocatalysis. nih.govnih.gov The optimization of such multi-catalyst systems requires careful consideration of reaction conditions to ensure compatibility and efficiency.

The table below outlines strategies for catalyst design and optimization.

Table 4: Strategies for Catalyst Design and Optimization| Optimization Goal | Strategy | Catalyst System/Example | Outcome | Reference |

|---|---|---|---|---|

| Enhance Enantioselectivity | Modular Catalyst Design | Chiral Thiourea Catalysts | Systematic tuning of catalyst structure to improve stereochemical control in Mannich-type reactions. | patentdigest.org |

| Improve Drug Properties | Lead Compound Optimization | Piperidine-based HDAC Inhibitors | Development of a clinical candidate with improved efficacy and pharmacokinetic profile. | nih.gov |

| Develop Novel Synthetic Routes | Hybrid Catalysis | Transaminase / (L)-Proline Cascade | Efficient synthesis of chiral 2-substituted piperidines by combining biocatalysis and organocatalysis. | nih.gov |

| Prevent Product Racemization | Solvent Screening | (L)-Proline catalyzed Mannich reaction | Use of benzonitrile as solvent prevented racemization and improved enantioselectivity. | acs.org |

Future Perspectives in 1 4 Isocyanatophenyl Piperidine Research

Exploration of Novel and Sustainable Synthetic Routes

The future synthesis of 1-(4-isocyanatophenyl)piperidine and its derivatives will likely focus on developing more sustainable and efficient methodologies, moving away from hazardous reagents and energy-intensive processes.

Phosgene-Free Isocyanate Synthesis: A primary goal is the elimination of phosgene (B1210022), a highly toxic chemical traditionally used in isocyanate production. universiteitleiden.nlrsc.org Research is expected to intensify in catalytic, phosgene-free routes, such as the reductive carbonylation of corresponding nitroaromatic compounds. universiteitleiden.nl Another promising avenue is the thermal decomposition of carbamates, which can be generated from amines, CO2, and alcohols, offering a greener pathway. universiteitleiden.nl Investigating these routes for the synthesis of 1-(4-isocyanatophenyl)piperidine could significantly enhance the safety and environmental profile of its production.

Advanced Piperidine (B6355638) Synthesis: The construction of the N-aryl piperidine core is another area ripe for innovation. Current research highlights methods like the catalytic N-heterocyclization of anilines with diols using catalysts such as iron(III) chloride. arkat-usa.org Future work could explore more efficient and atom-economical catalytic systems. arkat-usa.org Additionally, multicomponent reactions (MCRs) offer a powerful strategy for the rapid and stereoselective assembly of complex, polysubstituted piperidines from simple starting materials. rsc.orgnih.gov Applying MCRs could allow for the one-pot synthesis of highly functionalized 1-(4-isocyanatophenyl)piperidine analogues, expanding the accessible chemical space.

| Synthesis Strategy | Key Features | Potential Advantages for 1-(4-isocyanatophenyl)piperidine |

| Reductive Carbonylation | Catalytic conversion of nitroarenes using CO | Avoids phosgene, potentially lower energy requirements. universiteitleiden.nl |

| Carbamate Decomposition | Thermal cracking of carbamates to isocyanate and alcohol | Recyclable alcohol, avoids highly toxic reagents. universiteitleiden.nl |

| Catalytic N-Heterocyclization | Reaction of anilines with diols using metal catalysts | Efficient route to N-aryl piperidine core. arkat-usa.org |

| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more starting materials | High efficiency, molecular diversity, and complexity. rsc.orgrsc.org |

Advanced Mechanistic Studies and Refined Computational Insights

A deeper understanding of the reaction mechanisms involving 1-(4-isocyanatophenyl)piperidine is crucial for controlling its reactivity and designing new applications. Future research will likely leverage a combination of experimental kinetics and advanced computational modeling.

Computational Modeling: Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for elucidating the intricate details of isocyanate reactions. acs.orgmdpi.commdpi.com Future computational studies could focus on modeling the reaction of 1-(4-isocyanatophenyl)piperidine with various nucleophiles, such as alcohols and amines, to predict reaction pathways, transition state energies, and the influence of the piperidine substituent on the isocyanate's reactivity. mdpi.commdpi.com Such studies can provide insights into how the electronic properties of the piperidine ring affect the electrophilicity of the isocyanate carbon. rsc.org These models can also explore reaction mechanisms in different solvent environments, predicting shifts from concerted to stepwise pathways in polar solvents. acs.org

Kinetic and Spectroscopic Analysis: Advanced in-situ analytical techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, can provide real-time monitoring of isocyanate reactions, allowing for detailed kinetic analysis. mt.com Future experimental work could involve studying the reaction kinetics of 1-(4-isocyanatophenyl)piperidine under various catalytic conditions to validate computational models and to screen for more efficient catalysts. These studies can help in understanding how different catalysts, such as tertiary amines or metal complexes, activate the isocyanate or the nucleophile to accelerate the reaction. semanticscholar.orgturkchem.net

| Research Area | Focus | Expected Outcomes |

| DFT Calculations | Transition state analysis of reactions with nucleophiles | Prediction of reaction barriers and pathways. mdpi.commdpi.com |

| Molecular Dynamics | Solvent effects on reaction mechanisms | Understanding of shifts between concerted and stepwise mechanisms. acs.org |

| In-situ FTIR Spectroscopy | Real-time reaction monitoring | Precise kinetic data and catalyst performance evaluation. mt.com |

| Catalyst-Substrate Interaction Studies | Elucidation of catalytic cycles | Design of more efficient and selective catalysts. semanticscholar.orgturkchem.net |